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Compound of Interest

Compound Name: Buramate

Cat. No.: B1668065 Get Quote

An examination of structurally related carbamate derivatives to elucidate potential structure-

activity relationships for anticonvulsant and muscle relaxant activities.

Buramate, chemically known as 2-hydroxyethyl benzylcarbamate, is a compound with potential

central nervous system (CNS) activity. While specific structure-activity relationship (SAR)

studies on Buramate analogs are not extensively available in the public domain, a comparative

analysis of structurally similar carbamate derivatives can provide valuable insights into the key

molecular features governing their anticonvulsant and muscle relaxant properties. This guide

synthesizes findings from various studies on carbamate analogs to infer potential SAR trends

for hypothetical Buramate derivatives.

The core structure of Buramate features a carbamate moiety, a flexible ethylene linker, a

hydroxyl group, and a benzyl group. Modifications to each of these components can be

expected to influence the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Anticonvulsant Activity of Carbamate
Analogs
The anticonvulsant activity of various carbamate derivatives has been evaluated in preclinical

models, primarily the Maximal Electroshock (MES) test, which is indicative of activity against

generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a

model for absence seizures. Neurotoxicity is often assessed using the rotarod test.
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Table 1: Anticonvulsant Activity of Selected Carbamate Analogs in Rodents
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Compoun
d/Analog

Animal
Model

Route
ED50
(mg/kg)

Neurotoxi
city TD50
(mg/kg)

Protectiv
e Index
(TD50/ED
50)

Referenc
e

Phenyl-

ethyl-

carbamate

Rat (MES) - 16 - - [1]

2-Ethyl-3-

methyl-

butyl-

carbamate

Rat (MES) - - - - [1]

N-(2-

amino-4-

(4-

fluorobenz

ylamino)ph

enyl)carba

mic acid

ethyl ester

(D-23129)

Rat (MES) p.o. 2.87 >80 >27.9 [2]

N-(2-

amino-4-

(4-

fluorobenz

ylamino)ph

enyl)carba

mic acid

ethyl ester

(D-23129)

Mouse

(scPTZ)
p.o. 13.5 >80 >5.9 [2]

3-

Methylpent

yl(4-

sulfamoylp

henyl)carb

Rat (MES) i.p. 13 - - [3]
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amate

(MSPC)

3-

Methylpent

yl(4-

sulfamoylp

henyl)carb

amate

(MSPC)

Rat (MES) p.o. 28 - -

(S)-3-

Methylprop

yl(4-

sulfamoylp

henyl)carb

amate ((S)-

MBPC)

Rat (MES) - 19 - -

(R)-3-

Methylprop

yl(4-

sulfamoylp

henyl)carb

amate ((R)-

MBPC)

Rat (MES) - 39 - -

Key SAR Observations for Anticonvulsant Activity:

Aromatic Moiety: The presence of an aromatic ring, such as the phenyl group in phenyl-

ethyl-carbamate, appears to be a significant contributor to potent anticonvulsant activity in

the MES test, as this compound was the most potent in one study.

Substitutions on the Phenyl Ring: In analogs of N-benzyl 2-amino-3-methylbutanamide, the

electronic properties of substituents on the benzyl ring were found to be critical for activity.

For D-23129, a fluorobenzylamino group contributes to high potency.
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Alkyl Chain Modifications: In a series of branched alkyl carbamates, the length and

branching of the alkyl chain influenced anticonvulsant activity. For sulfamoylphenyl

carbamates, a decrease in the aliphatic chain length from 3-methylpentyl (MSPC) to 3-

methylpropyl (MBPC) resulted in a slight decrease in potency.

Stereochemistry: The anticonvulsant activity of some carbamate analogs is stereoselective.

For instance, (S)-MBPC was found to be more potent than its (R)-enantiomer in the rat MES

test.

Carbamate Group: The carbamate functional group is a common structural motif in several

approved anticonvulsant drugs, including felbamate and cenobamate, highlighting its

importance for this pharmacological effect.

Muscle Relaxant Properties of Carbamate Analogs
Several carbamate derivatives are known for their centrally acting muscle relaxant properties.

These compounds are believed to exert their effects through general CNS depression.

Known Carbamate Muscle Relaxants:

Methocarbamol: A well-known muscle relaxant.

Chlorphenesin Carbamate: Used for treating muscle pain and spasms.

Metaxalone: Although its exact mechanism is unclear, it is thought to be related to general

CNS depression.

The SAR for the muscle relaxant activity of carbamates is less quantitatively defined in the

available literature compared to anticonvulsant activity. However, it is generally understood that

the overall lipophilicity and CNS penetration are crucial factors.

Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This test is a standard preclinical model for identifying anticonvulsant drugs effective against

generalized tonic-clonic seizures.
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Animal Model: Typically mice or rats are used.

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.)

at various doses.

Induction of Seizure: After a predetermined time for drug absorption, a brief electrical

stimulus is delivered through corneal or auricular electrodes. The stimulus parameters (e.g.,

50-60 Hz, 0.2-1.0 seconds) are sufficient to induce a maximal tonic hindlimb extension

seizure in untreated animals.

Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure

is recorded as the endpoint.

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals

from the seizure, is calculated.

Rotarod Neurotoxicity Test
This test is used to assess motor coordination and potential neurological deficits, such as

ataxia, induced by a drug.

Apparatus: A rotating rod, with the speed of rotation set at a constant value (e.g., 5-10 rpm).

Animal Model: Mice or rats are pre-trained to stay on the rotating rod for a specific duration

(e.g., 1-2 minutes).

Drug Administration: The test compound is administered at various doses.

Testing: At the time of peak drug effect, the animals are placed on the rotating rod.

Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time

is considered an indication of neurotoxicity.

Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the

test, is determined.

Logical Workflow for SAR Investigation
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The following diagram illustrates a typical workflow for the structure-activity relationship study

of novel anticonvulsant or muscle relaxant candidates.
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Caption: A generalized workflow for the discovery and optimization of novel anticonvulsant or

muscle relaxant drugs.

Conclusion
Based on the analysis of structurally related carbamate compounds, the following SAR

hypotheses for Buramate analogs can be proposed:

Aromatic Ring: Modifications to the benzyl group, such as the introduction of electron-

withdrawing or electron-donating substituents, are likely to significantly impact anticonvulsant

potency.

Carbamate Moiety: This group is likely essential for activity, and its replacement would

probably lead to a loss of efficacy.

Hydroxyl Group: The presence and position of the hydroxyl group may influence solubility,

metabolism, and receptor interactions. Esterification or etherification of this group would be a

key modification to explore.
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Ethylene Linker: Altering the length and flexibility of the linker between the carbamate and

hydroxyl group could affect the spatial orientation of the key pharmacophoric features and

thus impact activity.

Further targeted synthesis and pharmacological evaluation of direct Buramate analogs are

necessary to validate these hypotheses and to establish a definitive structure-activity

relationship for this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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